(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Description
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Properties
IUPAC Name |
(6aR,8S,10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11-,13+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUIYHQKGABGR-AGMRTUQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H](C[C@H]1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730679 | |
| Record name | (6aR,8S,10aS)-10a-(4-Chlorobenzene-1-sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-dibenzo[b,d]pyran-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944949-06-8 | |
| Record name | (6aR,8S,10aS)-10a-(4-Chlorobenzene-1-sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-dibenzo[b,d]pyran-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol (CAS No. 944949-06-8) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Formula : C19H17ClF2O4S
- Molecular Weight : 414.85 g/mol
Structural Representation
The compound features a benzo[c]chromene core with a sulfonyl group and fluorine substituents, contributing to its unique biological properties.
Antifungal Activity
Research indicates that compounds similar to this structure exhibit antifungal properties. For instance, studies on benzothiazine derivatives suggest that modifications in the side chains can significantly enhance antifungal efficacy against pathogens like Candida spp. The presence of ether substitutions has been linked to improved in vivo activity due to immune modulation alongside direct antifungal effects .
Immunomodulating Effects
The compound's potential as an immunomodulator has been highlighted in various studies. Immunomodulatory agents can enhance the body’s immune response, which is crucial in combating infections and diseases. The combination of antifungal activity and immune enhancement could make this compound a candidate for treating fungal infections more effectively than traditional antifungals alone .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds suggests that specific functional groups significantly influence biological activity. For example:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Fluorine Atoms : Increase metabolic stability and potency.
- Chlorophenyl Substitution : May contribute to receptor binding affinity and selectivity.
Study 1: Antifungal Efficacy
In a comparative study of various benzothiazine derivatives, compounds with structural similarities to our target compound were tested for their antifungal activity against Candida albicans. Results indicated that certain derivatives exhibited significant inhibition zones in vitro, correlating with specific structural features such as the presence of sulfonyl and ether groups .
Study 2: Immune Response Modulation
A study investigating the immunomodulatory effects of related compounds found that they could enhance macrophage activity and cytokine production in vitro. This suggests that the compound may not only act directly against pathogens but also bolster the host's immune defenses .
Table 1: Comparison of Biological Activities
| Compound Name | Antifungal Activity | Immunomodulatory Effects | Structure Features |
|---|---|---|---|
| Compound A | Moderate | Yes | Sulfonyl group |
| Compound B | High | Yes | Ether substitution |
| Target Compound | High | Potentially | Fluorine & Chlorophenyl |
Table 2: Structural Features Impacting Activity
| Feature | Impact on Activity |
|---|---|
| Sulfonyl Group | Increases solubility |
| Fluorine Substituents | Enhances metabolic stability |
| Chlorophenyl Group | Improves receptor binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
